molecular formula C16H20N2O3 B8576177 4-Hydroxy-alpha-(5-phenyl-3-isoxazolyl)-1-piperidineethanol CAS No. 55578-68-2

4-Hydroxy-alpha-(5-phenyl-3-isoxazolyl)-1-piperidineethanol

Cat. No. B8576177
CAS RN: 55578-68-2
M. Wt: 288.34 g/mol
InChI Key: FKOHMXLEMXUXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-alpha-(5-phenyl-3-isoxazolyl)-1-piperidineethanol is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-alpha-(5-phenyl-3-isoxazolyl)-1-piperidineethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-alpha-(5-phenyl-3-isoxazolyl)-1-piperidineethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55578-68-2

Product Name

4-Hydroxy-alpha-(5-phenyl-3-isoxazolyl)-1-piperidineethanol

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-[2-hydroxy-2-(5-phenyl-1,2-oxazol-3-yl)ethyl]piperidin-4-ol

InChI

InChI=1S/C16H20N2O3/c19-13-6-8-18(9-7-13)11-15(20)14-10-16(21-17-14)12-4-2-1-3-5-12/h1-5,10,13,15,19-20H,6-9,11H2

InChI Key

FKOHMXLEMXUXTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC(C2=NOC(=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(1,2-epoxyethyl)-5-phenylisoxazole (580 mg) and 4-hydroxypiperidine (625 mg) is stirred for 0.5 hour at 80°C and then the mixture is subjected to a column chromatography using silica gel to give 3-[1-hydroxy-2-(4-hydroxypiperidino ) ethyl]-5-phenylisoxazole (450 mg). Recrystallization from ethyl acetate-hexane gives colorless prisms (259 mg). M. p. 117-119°C.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-hydroxypiperidino)acetyl-5-phenylisoxazole (25 mg) in ether (10 ml) is added a solution of sodium borohydride (15 mg) in ethanol (1.0 ml) with stirring and then the mixture is stirred for 1 hour. After being cooled, the mixture is acidified with a dilute hydrochloric acid and evaporated under reduced pressure. To the residue is added water and the solution is made alkaline with an aqueous solution of potassium hydroxide, then extracted with chloroform. After removal of the solvent, the residue is subjected to a chromatography using silica gel to give crystalline 3-[1-hydroxy-2-(4-hydroxypiperidino) ethyl]-5-phenylisoxazole. Recrystallization from a mixture of ethyl acetate and hexane gives colorless prisms (20 mg) melting at 117-119°C.
Name
3-(4-hydroxypiperidino)acetyl-5-phenylisoxazole
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-(1-hydroxy-2-bromoethyl)-5-phenylisoxazole (268 mg) and 4-hydroxypiperidine (121 mg) is dissolved in a mixture (4 ml) of 99% ethanol and benzene (1:1). To the solution is added sodium hydrogen carbonate (168 mg) and stirred at 70°C for 5 hours. After removal of the solvent, the residue is subjected to a column chromatography (silica gel,) eluted with a mixture of methylene chloride and methanol, and the crude crystals collected are recrystallized from ethyl acetate to give 3-[1-hydroxy-2-(4-hydroxypiperidino)ethyl]-5-phenylisoxazole (180 mg) as colorless prisms melting at 117-119°C.
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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